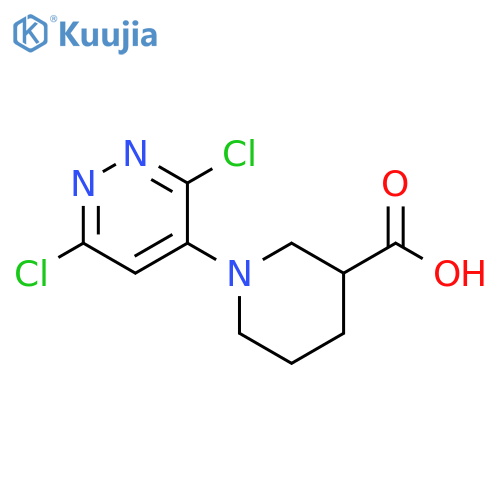

Cas no 1555698-54-8 (3-Piperidinecarboxylic acid, 1-(3,6-dichloro-4-pyridazinyl)-)

3-Piperidinecarboxylic acid, 1-(3,6-dichloro-4-pyridazinyl)- 化学的及び物理的性質

名前と識別子

-

- 3-Piperidinecarboxylic acid, 1-(3,6-dichloro-4-pyridazinyl)-

- 1-(3,6-Dichloro-4-pyridazinyl)piperidine-3-carboxylic Acid

-

- インチ: 1S/C10H11Cl2N3O2/c11-8-4-7(9(12)14-13-8)15-3-1-2-6(5-15)10(16)17/h4,6H,1-3,5H2,(H,16,17)

- InChIKey: VKFMSOFPLVUBCS-UHFFFAOYSA-N

- SMILES: N1(C2=CC(Cl)=NN=C2Cl)CCCC(C(O)=O)C1

3-Piperidinecarboxylic acid, 1-(3,6-dichloro-4-pyridazinyl)- Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1300995-5g |

1-(3,6-dichloropyridazin-4-yl)piperidine-3-carboxylic acid |

1555698-54-8 | 95% | 5g |

$2685 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1300995-5g |

1-(3,6-dichloropyridazin-4-yl)piperidine-3-carboxylic acid |

1555698-54-8 | 95% | 5g |

$2685 | 2025-02-27 | |

| eNovation Chemicals LLC | Y1300995-5g |

1-(3,6-dichloropyridazin-4-yl)piperidine-3-carboxylic acid |

1555698-54-8 | 95% | 5g |

$2685 | 2025-02-25 |

3-Piperidinecarboxylic acid, 1-(3,6-dichloro-4-pyridazinyl)- 関連文献

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

3-Piperidinecarboxylic acid, 1-(3,6-dichloro-4-pyridazinyl)-に関する追加情報

Introduction to 3-Piperidinecarboxylic acid, 1-(3,6-dichloro-4-pyridazinyl) and Its Significance in Modern Medicinal Chemistry

3-Piperidinecarboxylic acid, 1-(3,6-dichloro-4-pyridazinyl), identified by the CAS number 1555698-54-8, represents a compound of considerable interest in the realm of medicinal chemistry. This molecule, featuring a piperidine core substituted with a 3,6-dichloro-4-pyridazinyl moiety, has garnered attention due to its structural complexity and potential pharmacological applications. The unique combination of heterocyclic rings and halogenated substituents suggests a rich chemical space for interaction with biological targets, making it a promising candidate for further exploration in drug discovery.

The piperidine scaffold is a well-established motif in pharmaceuticals, known for its ability to enhance bioavailability and bind effectively to biological targets such as enzymes and receptors. In particular, piperidine derivatives have been extensively studied for their role in central nervous system (CNS) drugs, cardiovascular agents, and antiviral medications. The introduction of the 1-(3,6-dichloro-4-pyridazinyl) group into the piperidine framework introduces additional electronic and steric features that can modulate the compound's reactivity and binding affinity. The dichloro substitution on the pyridazine ring enhances the molecule's lipophilicity while also providing a site for further functionalization.

Recent advancements in computational chemistry have enabled more precise modeling of such complex molecules. By leveraging molecular docking simulations and quantum mechanical calculations, researchers can predict how 3-Piperidinecarboxylic acid, 1-(3,6-dichloro-4-pyridazinyl) interacts with various biological targets. These studies have hinted at its potential as an inhibitor of enzymes involved in metabolic pathways relevant to inflammation and cancer. The dichloro-pyridazine moiety appears particularly crucial in stabilizing interactions with these targets, suggesting that further optimization could yield highly selective inhibitors.

The synthesis of 3-Piperidinecarboxylic acid, 1-(3,6-dichloro-4-pyridazinyl) involves multi-step organic transformations that highlight the ingenuity of synthetic chemists. Key steps include the formation of the piperidine ring followed by functionalization with the 3,6-dichloro-4-pyridazinyl group. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the pyridazine moiety efficiently. These synthetic strategies not only showcase the versatility of modern organic chemistry but also pave the way for scalable production methods necessary for preclinical and clinical studies.

In parallel with synthetic efforts, pharmacological investigations have begun to uncover the biological activity of this compound. Initial in vitro studies have demonstrated modest inhibitory effects on certain kinases and proteases, which are implicated in various diseases. The presence of both piperidine and dichloro-pyridazine groups appears to contribute to these effects by modulating binding kinetics and thermodynamics. Importantly, these findings align with emerging research on dual-targeting strategies, where compounds simultaneously interact with multiple disease-related proteins to enhance therapeutic outcomes.

The potential of 3-Piperidinecarboxylic acid, 1-(3,6-dichloro-4-pyridazinyl) extends beyond its current applications. Researchers are exploring its utility as a building block for more complex drug candidates through structure-based drug design (SBDD). By integrating machine learning models that predict molecular properties with traditional medicinal chemistry approaches, scientists can accelerate the discovery process. This synergy between computational methods and experimental validation is revolutionizing how new drugs are developed.

Future directions for this compound include its evaluation in animal models to assess efficacy and safety profiles. Such preclinical studies are essential before human trials can commence. Additionally, exploring derivatives by modifying substituents on either the piperidine or pyridazine rings may reveal enhanced pharmacological properties. For instance, replacing chlorine atoms with fluorine or other halogens could alter metabolic stability while maintaining or improving target affinity.

The broader significance of 3-Piperidinecarboxylic acid, 1-(3,6-dichloro-4-pyridazinyl) lies in its embodiment of modern pharmaceutical innovation. It exemplifies how combining structural complexity with rational design principles can yield promising therapeutic agents. As research progresses, this compound will serve as a valuable tool for understanding drug-target interactions and developing next-generation treatments for diverse diseases.

1555698-54-8 (3-Piperidinecarboxylic acid, 1-(3,6-dichloro-4-pyridazinyl)-) Related Products

- 1251552-81-4(N-(3-chlorophenyl)-2-{4-3-(3-methylphenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide)

- 1184371-97-8(4-amino-N,N-dimethylcyclohexane-1-carboxamide)

- 1806815-63-3(2-Amino-4-(difluoromethyl)-5-hydroxy-3-methylpyridine)

- 1796957-82-8([3-(2-Thiazolyloxy)-1-azetidinyl][4-(2-thienyl)phenyl]methanone)

- 733042-89-2(benzyl(propan-2-yl)carbamoylmethyl 2-chloropyridine-3-carboxylate)

- 2253638-56-9(3,4-Piperidinedicarboxylic acid, 4-methyl ester, hydrochloride (1:1))

- 21160-87-2(L-Glutamic acid-)

- 1065484-66-3(2-(2-Bromopyridin-3-yloxy)-5-(chloromethyl)pyridine)

- 1934413-16-7(1-(2,2-Difluoroethyl)cycloheptane-1-carbaldehyde)

- 2757900-45-9(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl 4-methylbenzene-1-sulfonate)